5-Hexyl-2-phenoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-hexyl-2-phenoxyphenol |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-6-9-15-12-13-18(17(19)14-15)20-16-10-7-5-8-11-16/h5,7-8,10-14,19H,2-4,6,9H2,1H3 |
InChI Key |
SXGQGHHNOWYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Mechanistic Studies and Chemical Reactivity of Phenoxyphenol Systems
Investigations into Aryl-Ether Bond Cleavage Mechanisms
The cleavage of the aryl-ether C-O bond is a critical reaction for the conversion of complex aromatic compounds, such as those derived from lignin (B12514952), into valuable chemicals. researchgate.net Phenoxyphenol systems, including 5-Hexyl-2-phenoxyphenol, serve as important models for studying these transformations. The stability of this bond necessitates specific catalytic or chemical environments to achieve efficient cleavage. researchgate.netkiku.dk
Catalytic hydrogenolysis is a key process for breaking down aryl ethers, which are the most common linkages in the structure of lignin. researchgate.net This process involves the cleavage of C-O bonds with the aid of a catalyst and hydrogen. Hydrodeoxygenation (HDO) is a specific type of hydrogenolysis that removes oxygen from organic compounds and is a fundamental method for upgrading bio-resources into fuels and chemicals. nih.govresearchgate.net
The cleavage of the aryl-ether bond in phenoxyphenol systems can proceed through several pathways. researchgate.net The two primary routes are direct deoxygenation (DDO), where the C-O bond is cleaved directly, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first saturated before the C-O bond is broken. researchgate.netresearchgate.net A third potential mechanism involves tautomerization of the phenol (B47542) to a keto form, followed by hydrogenation and dehydration. nih.govresearchgate.net
The choice of catalyst and reaction conditions significantly influences the dominant pathway and product selectivity. rti.org Nickel-based catalysts, often supported on materials like porous carbon, have shown high efficiency in cleaving aryl-ether bonds. kiku.dknih.gov For instance, a nickel-carbene complex can catalyze the hydrogenolysis of diaryl ethers to arenes and alcohols under just 1 bar of hydrogen pressure at temperatures between 80 to 120°C. kiku.dk Studies on model compounds such as 2-phenoxy-1-phenylethanol show that nickel catalysts can achieve nearly 100% conversion, with the reaction pathway being the primary cleavage of the C-O ether bond. nih.gov The reaction temperature can be adjusted to control subsequent hydrogenation of the products. nih.gov
The reactivity of different types of aryl-ether bonds varies. For lignin model compounds, the reaction rate for C-O bond cleavage decreases in the order of α-O-4 > 4-O-5 > β-O-4 linkages. researchgate.net The cleavage of these bonds can occur through hydrogenolysis or reductive hydrolysis, depending on the specific linkage. researchgate.net For the 4-O-5 linkage, typical in diphenyl ether structures, the pathway can be influenced by hydrogen pressure; high pressure favors initial ring hydrogenation, while low pressure promotes direct C-O bond cleavage. ncsu.edu
| Catalyst System | Substrate Type | Primary Products | Reaction Conditions |
| Nickel-Carbene Complex | Diaryl Ethers | Arenes, Alcohols | 1 bar H₂, 80-120°C kiku.dk |
| Ni/Porous Carbon | Lignin Model (β-O-4) | Phenol, Ethylbenzene | 120°C (Isopropanol as H-donor) nih.gov |
| Ru/Sulfate Zirconia | Lignin-derived Aryl Ethers | Aromatic Hydrocarbons | 240°C, 2-8 bar H₂ researchgate.net |
| Pt/TiO₂ | Diphenyl Ether | Cyclohexane, Cyclohexanol | Room Temperature, Light Irradiation rsc.org |
Oxidative cleavage provides an alternative to hydrogen-based methods for breaking the aryl-ether bond. This approach often utilizes oxidizing agents or enzymes to achieve the transformation. Fungal peroxygenases, for example, can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers, yielding phenols and aliphatic aldehydes. nih.gov To prevent further oxidation of the phenolic products, a reducing agent like ascorbic acid is often added to the reaction mixture. nih.gov
Ozonolysis is another well-established method for the oxidative cleavage of carbon-carbon double bonds, but related principles can apply to the degradation of aromatic systems. masterorganicchemistry.comlibretexts.org The process involves reaction with ozone, which can break down complex molecules into smaller, more oxidized fragments like ketones, aldehydes, or carboxylic acids. masterorganicchemistry.comlibretexts.org
Light-driven, manganese-catalyzed protocols have been developed for the selective oxidation of alkenes to carbonyls using molecular oxygen (O₂), and similar strategies could be applied to ether cleavage. nih.govliv.ac.uk These methods often involve the formation of highly reactive metal-oxo species that perform the oxidation. nih.gov Mechanistic studies suggest that such processes can involve initial dehydrogenation followed by C-O bond cleavage. researchgate.net
Reductive cleavage offers a pathway to break C-O bonds without relying on high-pressure hydrogen. A zirconium-catalyzed reductive method, for instance, can cleave various carbon-heteroatom bonds, including those in aryl ethers. organic-chemistry.org Electrochemical methods also provide a means for reductive cleavage. In the presence of a reducing agent like NaBH₄, both diaryl and alkyl aryl ethers can be cleaved electroreductively. researchgate.net
In organic synthesis, the hydroxyl group of phenols is often protected as an ether to prevent unwanted side reactions. The removal of these protecting groups, or deprotection, is a form of ether cleavage. Various methods exist depending on the specific ether. highfine.com For example, methoxymethyl (MOM) ethers are commonly used protecting groups for phenols. Their removal can be achieved efficiently using solid acid catalysts, such as silica-supported sodium hydrogen sulfate or Wells-Dawson heteropolyacids, which offer advantages like easy workup and catalyst reusability. nih.govorganic-chemistry.org
Photoredox catalysis presents a modern, chemoselective strategy for the deprotection of phenolic ethers. chemrxiv.org This method uses visible light to generate an arene radical cation intermediate from the phenolic ether. This intermediate can then undergo nucleophilic attack, leading to the selective cleavage of the C(sp³)–O bond. chemrxiv.org
| Deprotection Method | Protecting Group | Reagents/Catalyst | Key Features |
| Solid Acid Catalysis | Methoxymethyl (MOM) | Wells-Dawson Heteropolyacid | High yields, reusable catalyst nih.gov |
| Heterogeneous Catalysis | Methoxymethyl (MOM) | Silica-supported NaHSO₄ | Chemoselective for phenolic MOM ethers organic-chemistry.org |
| Photoredox Catalysis | Various Alkyl Ethers | Organic Photocatalyst, Visible Light | High chemoselectivity, mild conditions chemrxiv.org |
| Thiol-based Reagent | Aromatic Methyl Ethers | 2-(diethylamino)ethanethiol | Good yields, odorless workup organic-chemistry.org |
The mechanism of aryl-ether bond cleavage often involves the formation of key reactive intermediates that facilitate the reaction. In acidic conditions, the ether oxygen can be protonated to form an oxonium ion. nih.govucalgary.ca This protonation turns the ether into a better leaving group, enabling nucleophilic attack and subsequent cleavage of the C-O bond. ucalgary.ca For instance, the acid-catalyzed cleavage of benzyl phenyl ether (an α-O-4 model) is proposed to proceed via an Sₙ1 mechanism where the protonated ether dissociates to form a stable benzyl carbocation and a neutral phenol molecule. nih.gov Evidence for ion pair intermediates has also been found in the rearrangement of certain cyclic oxonium ylides. nih.gov
Phenoxide intermediates are central to copper-catalyzed etherification reactions (the Ullmann ether synthesis), which is the reverse of ether cleavage. nih.gov However, understanding these intermediates also provides insight into the cleavage process. Studies have isolated copper phenoxide complexes that are competent intermediates in these reactions. nih.gov In cleavage mechanisms, particularly under basic or nucleophilic conditions, the formation of a phenoxide anion after the C-O bond is broken is a common feature. In photoredox-catalyzed deprotection, for example, the process is designed to generate a phenoxy anion which is then captured. chemrxiv.org The cleavage of phenolic aryl ether bonds in lignin models can also proceed through quinone methide intermediates under certain conditions. researchgate.net
Reactivity of Phenolic Hydroxyl Groups in this compound Derivatives
The phenolic hydroxyl group is a key functional group that dictates much of the chemical reactivity of this compound and related compounds. Its acidic proton and the electron-rich aromatic ring make it susceptible to a variety of reactions.
Phenolic compounds are well-known for their ability to act as antioxidants, a property that stems from their reactivity with free radicals. nih.gov The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. nih.govnih.gov This process is central to the radical scavenging potential of phenols.
The efficiency of a phenolic compound as a radical scavenger depends on its molecular structure, including the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.gov Generally, polyphenols are more effective scavengers than monophenols. nih.gov The reaction often occurs in two phases: an initial rapid quenching of the radical followed by a slower, steady-state phase. nih.gov
Phenoxyl radicals, the intermediates formed when a phenol scavenges a radical, can undergo further reactions. nih.gov For instance, they can be reduced back to the parent phenol by biological reducing agents like NADPH, sometimes in an enzyme-catalyzed process. nih.gov However, more reactive phenoxyl radicals can also oxidize other molecules or even cause inactivation of enzymes. nih.gov The steric hindrance around the hydroxyl group can also play a role; bulky substituents, such as t-butyl groups, can decrease the radical scavenging effectiveness of a phenol. nih.gov
Electrophilic Aromatic Substitution Patterns on the Phenol Ring
The phenol ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating substituents: a hydroxyl group (-OH), a phenoxy group (-OAr), and a hexyl group (-C6H13). aakash.ac.inunizin.org The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. quora.commlsu.ac.in Similarly, the phenoxy group is also an activating, ortho-para director. ucalgary.caksu.edu.sa The hexyl group, being an alkyl group, is a weakly activating ortho-para director. aakash.ac.in
The positions on the phenol ring are numbered C1 through C6, with C1 bearing the hydroxyl group. The phenoxy group is at C2 and the hexyl group is at C5. The available positions for substitution are C3, C4, and C6.
Directing Effects:
The hydroxyl group at C1 strongly directs electrophiles to the C2 (already substituted), C4, and C6 positions.
The phenoxy group at C2 directs electrophiles to the C1 (substituted), C3, and C5 (substituted) positions.
The hexyl group at C5 directs electrophiles to the C2 (substituted), C4, and C6 positions.
The directing effects of the hydroxyl and hexyl groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. The phenoxy group directs towards the C3 position. Therefore, a mixture of products is expected, with the major products resulting from substitution at the C4 and C6 positions due to the powerful directing effect of the hydroxyl group. jove.com Steric hindrance from the adjacent phenoxy group at C2 might slightly disfavor substitution at C3. The bulky hexyl group at C5 could also sterically hinder attack at the C4 and C6 positions to some extent. researchgate.net
| Substituent |
Oxidation and Dimerization Pathways of Phenoxy Radicals
Phenolic compounds can undergo one-electron oxidation to form phenoxy radicals. In the case of this compound, oxidation of the hydroxyl group would generate the corresponding 5-hexyl-2-phenoxyphenoxy radical. This radical is stabilized by delocalization of the unpaired electron across the aromatic ring. nih.gov
Phenoxy radicals are known to undergo dimerization, which can proceed through several pathways, primarily involving carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation. acs.orgacs.org The regioselectivity of the dimerization is influenced by the spin density distribution in the radical and steric factors.
For the 5-hexyl-2-phenoxyphenoxy radical, the unpaired electron density will be highest at the positions ortho and para to the oxygen atom (C1, C3, and C5). Dimerization can occur through the coupling of two radicals at these positions.
C-C Dimerization: This can lead to the formation of biphenol or diphenyl ether structures. For instance, coupling at the C3 position of two radicals would form a C3-C3 linked dimer. Coupling between the C3 of one radical and the C5 of another is also possible.
C-O Dimerization: This involves the attack of a carbon atom of one radical on the oxygen atom of another, leading to the formation of a diaryl ether linkage.
The presence of the bulky phenoxy group at C2 and the hexyl group at C5 would likely exert significant steric hindrance, influencing the preferred coupling positions. frontiersin.org Dimerization at the less sterically hindered positions would be favored.
Substituent Effects on Reaction Kinetics and Selectivity for Phenoxyphenols
The rate and selectivity of reactions involving phenoxyphenols are significantly influenced by the electronic and steric properties of the substituents on the aromatic rings. mdpi.comscispace.com In this compound, the hydroxyl, phenoxy, and hexyl groups all play a role in modulating its reactivity.
Electronic Effects: Both the hydroxyl and phenoxy groups are strong electron-donating groups through resonance, increasing the electron density of the phenol ring. mdpi.com The hexyl group is a weak electron-donating group through induction. mdpi.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Consequently, electrophilic substitution reactions on this compound are expected to be significantly faster than on unsubstituted phenol or benzene (B151609). unizin.org The electron-donating nature of these substituents also stabilizes the intermediate carbocation formed during electrophilic aromatic substitution, further accelerating the reaction. researchgate.net
Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The phenoxy group at the C2 position and the hexyl group at the C5 position can sterically hinder the approach of reactants to the adjacent positions. jove.com For example, in electrophilic aromatic substitution, attack at the C3 and C4/C6 positions might be sterically influenced by the neighboring phenoxy and hexyl groups, respectively. This can affect the ratio of ortho, meta, and para substituted products. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexyl 2 Phenoxyphenol and Analogues
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H NMR, 13C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 5-Hexyl-2-phenoxyphenol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
Detailed ¹H NMR analysis of this compound in deuterated chloroform (B151607) (CDCl₃) confirms the presence and connectivity of all protons in the molecule. chemrxiv.org The aromatic region of the spectrum is complex due to the coupling between protons on the two phenyl rings. The protons of the phenoxy group and the substituted phenol (B47542) ring typically resonate in the range of δ 6.8–7.4 ppm. The phenolic hydroxyl proton gives rise to a characteristic singlet, though its chemical shift can vary depending on concentration and solvent. The aliphatic hexyl chain protons appear in the upfield region of the spectrum. chemrxiv.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The spectra of polychlorinated 2-phenoxyphenols show that substituent chemical shifts are similar to those in corresponding diphenyl ethers, with the hydroxyl group inducing only minor shielding changes on the adjacent ring. researchgate.net The preferred conformation is largely determined by the steric hindrance of the ortho substituents. researchgate.net The carbon atoms of the aromatic rings typically appear between δ 110 and 160 ppm. The ether linkage carbon (C-O-C) and the carbon bearing the hydroxyl group are found in the more downfield portion of this range. The aliphatic carbons of the hexyl group resonate at higher field strengths, typically between δ 14 and 36 ppm. rsc.org
¹H NMR Spectroscopic Data for this compound (PT04)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.32 | t | 7.9 | 2H | Aromatic H |
| 7.08 | t | 7.4 | 1H | Aromatic H |
| 6.99 | d | 8.2 | 2H | Aromatic H |
| 6.90 | d | 2.1 | 1H | Aromatic H |
| 6.81 | d | 8.1 | 1H | Aromatic H |
| 6.72 | dd | 8.1, 2.1 | 1H | Aromatic H |
| 5.29 | s | - | 1H | Phenolic OH |
| 2.53 | t | 7.7 | 2H | -CH₂-Ar |
| 1.58 | p | 7.6 | 2H | -CH₂- |
| 1.30 | m | - | 6H | -(CH₂)₃- |
| 0.89 | t | 6.9 | 3H | -CH₃ |
Source: Adapted from ChemRxiv, 2023. chemrxiv.org Note: Recorded in CDCl₃ at 300 MHz. s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet.
Representative ¹³C NMR Spectroscopic Data for a 2-Phenoxyphenol Analogue
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 152.69, 138.17, 132.90, 129.27 | Aromatic C (quaternary & CH) |
| 129.12, 128.15, 126.20, 126.16 | Aromatic C (CH) |
| 117.59, 109.34 | Aromatic C (CH) |
| 35.90, 31.75, 31.39, 29.01 | Alkyl C |
| 22.60 | Alkyl C |
| 14.08 | Alkyl C (-CH₃) |
Source: Adapted from Supporting Information, Synthesis of Substrates. rsc.org Note: Data for a representative analogue. Specific shifts for this compound may vary.
Mass Spectrometry Techniques (e.g., GC-MS, ESI/MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For phenoxyphenol derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI/MS) are commonly employed.
GC-MS is particularly suitable for the analysis of volatile and thermally stable compounds. matec-conferences.org However, phenolic compounds are often non-volatile and can be thermolabile. nih.gov To overcome this, a derivatization step, such as silylation, is often performed before GC-MS analysis. nih.govnih.gov This process replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte. nih.gov The resulting mass spectra can then be used to determine the molecular weight of the parent phenol and the number of reactive hydroxyl groups. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing less volatile and thermally sensitive molecules, often directly from a solution. chemrxiv.org ESI-MS can be coupled with liquid chromatography (LC) for the separation of complex mixtures. d-nb.infonih.gov In the analysis of phenoxyphenol analogues, ESI typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. rsc.orgmassbank.eu Tandem mass spectrometry (MS/MS) can then be used to fragment these precursor ions, providing a molecular fingerprint that is characteristic of the compound's structure. nih.govresearchgate.net The fragmentation of phenoxyphenol structures often involves cleavage of the ether bond and fragmentations within the aromatic rings.
Representative Mass Spectrometry Data for a Phenoxyphenol Analogue
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Compound |
|---|---|---|---|---|
| ESI-MS | Positive | 187.0754 [M+H]⁺ | 115.05, 94.04, 77.04, 65.04 | 4-Phenoxyphenol (B1666991) |
| GC-MS | Electron Ionization | 186 [M]⁺ | 109, 77, 51 | 2-Phenoxyphenol |
Source: Adapted from MassBank massbank.eu and PubChem. nih.gov
Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups and electronic systems within a molecule.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. msu.edu For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenol group. wpmucdn.com The C-O stretching vibration of the diaryl ether linkage typically appears around 1270-1230 cm⁻¹, while the phenolic C-O stretch is observed near 1200 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings cause multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H stretching of the hexyl group would be visible in the 2960-2850 cm⁻¹ range. libretexts.org
UV-Vis spectroscopy provides information about the conjugated electronic systems in a molecule. ijprajournal.com Phenoxyphenols contain two aromatic rings, which constitute a significant chromophore. These compounds are expected to show strong absorption in the ultraviolet region due to π → π* electronic transitions within the benzene (B151609) rings. alfa-chemistry.com The exact position of the maximum absorption wavelength (λmax) is influenced by the substitution pattern on the rings. The presence of substituents like the hydroxyl group (an auxochrome) and the phenoxy group can cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity (εmax) compared to unsubstituted benzene. researchgate.net Studies on para-substituted phenols show characteristic absorption bands for the phenoxy radical (around 400-410 nm) and the phenol radical-cation (390-460 nm) upon laser-induced excitation. acs.org
Typical Infrared Absorption Frequencies for Phenoxyphenols
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Phenol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Alkyl |
| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |
| ~1240 | C-O-C stretch | Diaryl Ether |
| ~1200 | C-O stretch | Phenol |
Source: Data compiled from general IR spectroscopy tables. msu.eduwpmucdn.comlibretexts.org
Expected UV-Visible Absorption for Phenoxyphenols
| Transition | Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 280 | Aromatic Rings |
Source: Data compiled from general UV-Vis spectroscopy principles. alfa-chemistry.comresearchgate.net
Crystallographic Studies of Phenoxyphenol Derivatives for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, studies on its analogues, such as 4-phenoxyphenol and 5-pentyl-2-phenoxyphenol, provide significant insight into the likely solid-state conformation and intermolecular interactions. acs.orgtandfonline.com
For analogues more closely related to the target compound, such as 5-pentyl-2-phenoxyphenol, crystallographic studies show that the binding mode can be similar to other diphenyl ethers like triclosan. tandfonline.com Key interactions often include π–π stacking between the aromatic A-rings and a hydrogen-bonding network involving the phenolate (B1203915) group. tandfonline.com The conformation of the diphenyl ether linkage and the orientation of the alkyl chain are crucial aspects of the solid-state structure, influencing how the molecules pack in the crystal lattice. nih.gov The structures of copper complexes with phenoxyphenol-based ligands have also been determined by X-ray crystallography, providing further data on the conformational possibilities of the phenoxyphenol scaffold. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Phenoxyphenol |
| 5-Pentyl-2-phenoxyphenol |
| 2-Phenoxyphenol |
| Triclosan |
| 5-octyl-2-phenoxyphenol (B8378440) |
| 4-nitrophenol |
| 2-chloro-4-hexyl-5-iodothiazole |
| 2-methoxy-1,4-phenylene |
| 4,4'-diphenol |
| 4,2'-diphenol |
| 2,2'-diphenol |
| 5-ethyl-2-phenoxyphenol |
Computational and Theoretical Investigations of 5 Hexyl 2 Phenoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.orgresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the molecule's behavior. chemrxiv.orgmdpi.com For a molecule like 5-hexyl-2-phenoxyphenol, these calculations can predict its stability, reactivity hotspots, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods are used to determine the relationships between the concentrations of substituted phenols and their reaction times during ozonation processes. researchgate.net The theory posits that the energy of a molecule can be determined from its electron density. mdpi.com In studies of phenols and related compounds, DFT is routinely employed to optimize molecular geometries and calculate a variety of electronic and energetic descriptors that explain their reactivity. nih.gov
Commonly used hybrid functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G**, are effective for these calculations. nih.govresearchgate.netnih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP). nih.govnih.gov The MEP map is particularly useful as it visualizes electron-rich and electron-poor regions of a molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, DFT calculations would reveal how the hexyl and phenoxy substituents modulate the electron density of the phenolic ring system, influencing its antioxidant potential and reactivity in enzymatic or chemical reactions. nih.gov
Table 1: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher values indicate better donor capability. nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower values indicate better acceptor capability. nih.gov |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. rsc.org |
| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -EHOMO). nih.gov |
| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -ELUMO). nih.gov |
| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires additional electronic charge. mdpi.com |
To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. qnl.qa It is an extension of DFT used to calculate excited-state properties, such as electronic transition energies and oscillator strengths, which can be used to simulate a molecule's UV-visible absorption spectrum. researchgate.netnih.gov
For aromatic compounds like this compound, the absorption spectra are typically characterized by π→π* transitions. nih.gov TD-DFT calculations, often using functionals like CAM-B3LYP with an appropriate basis set, can predict the maximum absorption wavelengths (λmax) and the nature of the molecular orbitals involved in these electronic transitions. qnl.qanih.gov This information is critical for applications in photochemistry and for characterizing the molecule spectroscopically. The calculations can also reveal how the solvent environment influences these transitions through the use of continuum solvation models. qnl.qa
Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.52 | 274 | 0.085 | HOMO → LUMO (π→π*) |
| S0 → S2 | 4.98 | 249 | 0.120 | HOMO-1 → LUMO (π→π*) |
| S0 → S3 | 5.31 | 233 | 0.050 | HOMO → LUMO+1 (π→π*) |
Note: This table is illustrative, based on typical values for substituted phenols, and does not represent experimentally measured data for this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for simplification. science.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be more computationally demanding than DFT but are valuable for obtaining highly accurate results for specific molecular properties. acs.org
In the context of phenoxyphenols, ab initio calculations are particularly useful for accurately determining properties like bond dissociation energies (BDEs) of the phenolic O-H bond, which is a critical parameter for assessing antioxidant activity. researchgate.net They are also employed to calculate precise bond lengths, which can be correlated with other properties like acidity. nih.gov For example, studies on substituted phenols have shown that a single, accurately calculated ab initio bond length (specifically the C-O bond of the hydroxyl group) can be used to predict pKa values with high precision. nih.gov
Prediction of Acidity (pKa) and Related Parameters
The acid dissociation constant (pKa) is a fundamental property of phenols, governing their degree of ionization in solution. Computational methods offer a reliable way to predict pKa values, which is especially useful for newly synthesized or uncharacterized compounds. Several strategies have been developed for this purpose. neliti.com
One common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often using an isodesmic reaction scheme. neliti.compeerj.com This method uses a known reference acid to cancel out systematic errors in the calculation, particularly the challenging task of accurately calculating the solvation energy of a proton. neliti.com Another successful strategy involves creating Quantitative Structure-Property Relationship (QSPR) models. acs.org These models establish a statistical correlation between experimental pKa values and calculated quantum chemical descriptors, such as partial atomic charges on the phenolic oxygen and hydrogen atoms. acs.org Studies have evaluated numerous computational methods, finding that high-level ab initio (MP2) and DFT (B3LYP) methods with basis sets like 6-31G* generally provide the best results for predicting the pKa of substituted phenols. acs.org Simpler, semiempirical methods like PM6 have also been shown to predict pKa values for phenols with reasonable accuracy, offering a computationally efficient alternative for high-throughput screening. peerj.com
Table 3: Comparison of Computational Models for Phenol (B47542) pKa Prediction
| Method/Model | Typical Theory Level | Basis Set | Mean Absolute Error (pH units) | Reference |
|---|---|---|---|---|
| QSPR from Atomic Charges | MP2, HF, B3LYP | 6-31G* | < 0.50 | acs.org |
| Single Bond-Length Model | Ab initio | N/A | < 0.50 | nih.gov |
| Isodesmic Reactions | PM6 | N/A | 0.6 - 0.7 | peerj.com |
Modeling of Reaction Mechanisms and Transition States in Ether Cleavage
The cleavage of the ether bond is a key reaction for phenoxyphenols. Computational modeling is instrumental in elucidating the complex mechanisms and identifying the high-energy transition states that govern these reactions. Ethers are generally stable, and their cleavage requires strong acids like HBr or HI, or specific enzymatic or catalytic conditions. osti.govlibretexts.org
DFT calculations have been successfully used to model the mechanism of ether cleavage. For example, in the BBr₃-facilitated demethylation of aryl methyl ethers, a reaction analogous to the cleavage of the phenoxy ether linkage, DFT studies predicted a mechanism involving charged intermediates. core.ac.uk The proposed pathway begins with the formation of a Lewis acid-base adduct between the ether oxygen and the reagent. This is followed by a bimolecular, Sₙ2-like attack of a bromide ion on the methyl group. core.ac.uk For this compound, an acidic cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The reaction would likely follow an Sₙ2 pathway at the less hindered carbon of the phenoxy group or an Sₙ1 mechanism if a stable carbocation could be formed. libretexts.org
Alternative pathways, such as anaerobic cleavage by microorganisms or electrocatalytic hydrogenation, have also been studied. osti.govd-nb.info The mechanism of anaerobic conversion of 2-phenoxyethanol (B1175444) has been proposed to proceed through a diol dehydratase-like mechanism or via an α-hydroxyradical intermediate that eliminates the phenoxy group. d-nb.inforesearchgate.net Computational modeling of these pathways for this compound would involve locating the transition state structures for each elementary step and calculating the activation energy barriers to determine the most favorable reaction route.
Table 4: Hypothetical Steps in Acid-Catalyzed Ether Cleavage of this compound
| Step | Description | Key Intermediates / Transition States |
|---|---|---|
| 1 | Protonation of Ether Oxygen | Oxonium ion intermediate |
| 2 | Nucleophilic Attack | Sₙ2 transition state at the phenoxy C-1 carbon |
Stereoelectronic Effects and Regioselectivity Rationalization (e.g., FERMO Concept)
Stereoelectronic effects are geometric constraints on the ground or transition states of molecules that arise from the spatial arrangement of orbitals. wikipedia.org These effects, which involve stabilizing donor-acceptor interactions between filled and empty orbitals, are crucial for understanding molecular conformation and reactivity. wikipedia.orgbaranlab.org
For substituted phenols, the regioselectivity of reactions like electrophilic aromatic substitution is governed by stereoelectronic effects. The electron-donating hydroxyl group directs incoming electrophiles to the ortho and para positions. In this compound, both aromatic rings have specific activation patterns determined by the interplay of the hydroxyl, phenoxy, and hexyl substituents.
A powerful tool to rationalize this regioselectivity is the FERMO (Frontier Effective-for-Reaction Molecular Orbitals) concept. researchgate.net This approach identifies the specific molecular orbitals that are most involved in a particular reaction, such as protonation. researchgate.net By analyzing the coefficients of these orbitals on different atoms, one can predict the most likely sites of reaction. For substituted phenols, the FERMO concept has been used to successfully predict protonation sites with high accuracy, rationalizing experimental results in terms of stereoelectronic effects. researchgate.net Applying this concept to this compound would allow for a precise prediction of which carbon and oxygen atoms are most nucleophilic and thus most reactive towards electrophiles, providing a theoretical basis for its observed chemical behavior.
Table 5: Predicted Reactive Sites in this compound based on Stereoelectronic Effects
| Ring | Position | Substituent | Predicted Reactivity towards Electrophiles | Rationale |
|---|---|---|---|---|
| Ring A (with -OH) | C4 | para to -OH | High | Strong activation by hydroxyl group. |
| Ring A (with -OH) | C6 | ortho to -OH | High | Strong activation by hydroxyl group. |
| Ring A (with -OH) | C3 | meta to -OH | Low | Deactivated position relative to ortho/para. |
| Ring B (phenoxy) | C4' | para to ether O | Moderate | Activation by ether oxygen. |
Computational Approaches to Synthetic Design and Reaction Optimization
Computational chemistry provides powerful tools for the rational design of synthetic routes and the optimization of reaction conditions, offering insights that can reduce experimental costs and time. For a molecule like this compound, these approaches can predict reaction feasibility, elucidate mechanisms, and guide the selection of catalysts and reagents to improve yield and selectivity.
Quantum-chemical methods, particularly Density Functional Theory (DFT), are central to these investigations. nih.govresearchgate.net DFT calculations can be used to model the electronic structure of reactants, transition states, and products, providing crucial energetic data. nih.gov For instance, in the synthesis of substituted phenols, DFT can determine bond dissociation enthalpies and predict the most likely sites for chemical reactions. nih.govresearchgate.net Studies on related phenolic compounds have shown that substitution at the para-position to the hydroxyl group is often energetically preferred due to the higher stability of the resulting intermediates, a prediction that can be calculated in silico before attempting a laboratory synthesis. open.ac.uk
The synthesis of the this compound backbone involves the formation of a diaryl ether bond. Computational models can be employed to optimize this key step. The reaction could proceed via mechanisms like the Ullmann condensation or nucleophilic aromatic substitution (SNAr). Theoretical investigations can compare the energy barriers of these different pathways, helping to select the most efficient method. For example, a plausible mechanism for a platinum-catalyzed acylation was proposed based on theoretical studies, demonstrating how computation can illuminate complex catalytic cycles. acs.org Similarly, in the oxidative polymerization of phenols using copper/amine catalysts, a "controlled radical" mechanism was proposed where the catalyst's steric hindrance dictates regioselectivity, preventing undesired side reactions. sumitomo-chem.co.jp
Furthermore, computational models can predict the influence of various substituents on reaction outcomes. The electronic properties of substituents on both phenolic rings of a diaryl ether can be calculated to forecast their effect on reaction rates and equilibrium positions. This is analogous to how DFT calculations have been used to correlate Hammett's substituent constants with the O-H bond dissociation enthalpies in a series of substituted phenols. researchgate.net
The table below summarizes computational methods and their specific applications in the context of optimizing the synthesis of complex organic molecules like this compound.
| Computational Method | Application in Synthetic Design & Optimization | Relevant Findings from Literature |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers. Prediction of regioselectivity and stereoselectivity. | Used to calculate O-H bond dissociation enthalpies and proton affinities for substituted phenols, explaining substituent effects on reactivity. researchgate.net DFT calculations with the B3LYP functional are commonly used to obtain energetic and electronic descriptors. nih.gov |
| Quantum-Chemical Calculations | Elucidation of reaction pathways and mechanisms. Study of intermediate stability. | Showed that for lactamomethylation of alkylphenols, substitution at the para-position to the hydroxyl group is preferable due to more stable intermediates. open.ac.uk |
| Molecular Docking (in catalyst design) | Modeling the interaction between a substrate and a catalyst to predict binding affinity and orientation. | While often used for drug-target interactions, the principles apply to catalyst-substrate binding to design regioselective reactions, such as in the copper-catalyzed polymerization of phenols. sumitomo-chem.co.jp |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural or computational descriptors with reaction outcomes (e.g., yield, rate constant). | 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been established for inhibitor series to guide structural modifications, a technique adaptable to reaction optimization. orientjchem.org |
To illustrate how these methods guide reaction optimization, consider the final demethylation step in a potential synthesis of this compound from a methoxy-protected precursor, a reaction often achieved using reagents like boron tribromide (BBr₃). kuleuven.be Computational modeling could be used to screen different demethylating agents or solvent systems to maximize yield and minimize side-product formation. The following table provides a hypothetical example of how computational data could be presented to guide such an optimization.
| Reagent/Solvent System | Calculated Activation Energy (kcal/mol) | Predicted Dominant Pathway | Predicted Yield (%) |
|---|---|---|---|
| BBr₃ in Dichloromethane (DCM) | 15.2 | SN2 Demethylation | 88 |
| HBr in Acetic Acid | 22.5 | SN2 Demethylation | 65 |
| Trimethylsilyl (B98337) Iodide (TMSI) in Acetonitrile | 18.1 | SN2 Demethylation | 82 |
| Pyridinium Hydrochloride (Melt) | 25.8 | SNAr-type Cleavage | 55 |
By calculating parameters such as the activation energy for the desired reaction versus potential side reactions, computational chemistry allows for an informed, rational approach to synthetic chemistry, moving beyond simple trial-and-error experimentation. open.ac.ukacs.org
Derivatization Strategies for Enhancing Academic Research Potential of 5 Hexyl 2 Phenoxyphenol
Synthesis of Substituted Phenoxyphenol Analogues
The synthesis of analogues of 5-hexyl-2-phenoxyphenol is a primary strategy to modulate its biological efficacy and properties such as lipophilicity. Modifications can be targeted at the phenolic B-ring, the hexyl chain, or by introducing various functional groups.
Introduction of Heterocyclic Rings and Functional Groups
Research has shown that modifying the B-ring of this compound by introducing heterocyclic rings or various functional groups can significantly impact its properties. For instance, in the context of developing inhibitors for the InhA enzyme from Mycobacterium tuberculosis, a series of B-ring analogues of this compound were synthesized to reduce the compound's high lipophilicity (Clog P > 5) and potentially enhance bioavailability. Current time information in Bangalore, IN. These modifications included the introduction of nitrogen-containing heterocycles or phenyl rings bearing amino, nitro, amide, or piperazine (B1678402) functionalities. Current time information in Bangalore, IN.orientjchem.org
The rationale behind these substitutions is to introduce polarity and potential new binding interactions. For example, the introduction of amino or nitro groups can alter the electronic properties of the aromatic system and provide sites for hydrogen bonding. tandfonline.com The synthesis of such derivatives often involves multi-step reaction sequences, starting from precursors that can be coupled to form the diaryl ether scaffold, followed by functional group manipulations. nih.govnih.gov
Some of the most successful modifications in terms of retaining biological activity while improving physicochemical properties involved the introduction of ortho or para amino and nitro groups, as well as a 4-pyridinyl isostere. tandfonline.com These derivatives exhibited IC₅₀ values in the nanomolar range against the target enzyme. tandfonline.com
Table 1: Examples of B-ring Modified this compound Analogues and their Biological Activity
| Analogue/Derivative | Modification | Reported IC₅₀ (nM) | Reference |
| 4-Pyridinyl isostere | Replacement of the phenyl B-ring with a pyridine (B92270) ring | 48 - 160 | tandfonline.com |
| Meta-nitro derivative | Introduction of a nitro group at the meta position of the B-ring | 48 - 160 | tandfonline.com |
| Ortho-amino derivative | Introduction of an amino group at the ortho position of the B-ring | 48 - 160 | tandfonline.com |
| Para-amino derivative | Introduction of an amino group at the para position of the B-ring | 48 - 160 | tandfonline.com |
Modification of the Hexyl Chain Length and Branching
The length and branching of the alkyl chain at the 5-position of the phenoxyphenol scaffold play a crucial role in determining the compound's interaction with biological targets. Studies on a series of 5-alkyl-2-phenoxyphenols have demonstrated a clear structure-activity relationship concerning the alkyl chain. tandfonline.com
The inhibitory potency against enzymes like InhA has been shown to increase with the length of the alkyl chain, with the 5-octyl-2-phenoxyphenol (B8378440) derivative being one of the most potent compounds identified in some studies. tandfonline.com This suggests that the alkyl chain occupies a hydrophobic pocket in the enzyme's active site, and a longer chain can establish more extensive van der Waals interactions. nih.gov However, the introduction of branched alkyl chains has not been found to improve inhibitory properties, likely due to steric clashes within the binding pocket. tandfonline.com
The synthesis of these analogues typically involves the alkylation of a suitable phenol (B47542) precursor with the corresponding alkyl halide. The choice of alkylating agent allows for systematic variation of the chain length and branching.
Table 2: Influence of Alkyl Chain Length on the Inhibitory Potency of 5-Alkyl-2-phenoxyphenols against InhA
| Alkyl Chain | Chain Length | Relative Inhibitory Potency | Reference |
| Ethyl | C2 | Lower | tandfonline.com |
| Pentyl | C5 | Intermediate | tandfonline.com |
| Hexyl | C6 | High | orientjchem.org |
| Octyl | C8 | Higher | tandfonline.com |
Formation of Polymeric or Supramolecular Assemblies
Beyond the synthesis of discrete small molecules, this compound and its derivatives can serve as building blocks for larger, more complex structures such as polymers and supramolecular assemblies. This opens up possibilities for developing new materials with unique properties.
Phenoxyphenols as Monomers in Polymer Synthesis
Phenolic compounds are well-known monomers for the synthesis of polymers, particularly poly(phenylene oxide)s (PPOs). The oxidative polymerization of phenols, a process discovered by Hay and coworkers, provides a route to these high-performance engineering plastics. sumitomo-chem.co.jp While the polymerization of 2,6-disubstituted phenols is common, the polymerization of phenols with unsubstituted ortho positions, like this compound, can also be achieved. sumitomo-chem.co.jpresearchgate.net
The oxidative polymerization of 4-phenoxyphenol (B1666991) has been shown to produce crystalline poly(1,4-phenylene oxide). researchgate.net This suggests that this compound, with its phenoxy substituent, could undergo a similar polymerization to yield a substituted PPO. The presence of the hexyl group would be expected to enhance the solubility of the resulting polymer in organic solvents and influence its thermal and mechanical properties. tandfonline.comresearchgate.net The polymerization is typically catalyzed by copper-amine complexes in the presence of oxygen. nih.govresearchgate.net
The general scheme for the oxidative polymerization of a phenoxyphenol monomer can be represented as follows:
n HO-Ar-O-Ph → [-O-Ar-O-Ph-]n + n H₂O
The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the reaction conditions, including the choice of catalyst and solvent. nih.gov
Design of Derivatives for Supramolecular Interactions
Supramolecular chemistry involves the design of molecules that can self-assemble into well-defined, non-covalently linked structures. rsc.orgcsic.es The this compound scaffold possesses features that can be exploited for the design of self-assembling systems. The phenolic hydroxyl group can act as a hydrogen bond donor, while the ether oxygen and the aromatic rings can participate in hydrogen bonding and π-π stacking interactions, respectively. tandfonline.com
By introducing specific functional groups, derivatives of this compound can be engineered to form predictable supramolecular architectures. For example, the incorporation of moieties capable of strong and directional non-covalent interactions, such as carboxylic acids, amides, or complementary heterocyclic systems, could lead to the formation of dimers, oligomers, or extended networks. rsc.org The design of such molecules often involves considering the geometry and directionality of the desired interactions to achieve a specific assembled state. rug.nl
The long hexyl chain can also play a significant role in the self-assembly process, contributing to van der Waals interactions and potentially leading to the formation of liquid crystalline phases or segregation into hydrophobic domains within the supramolecular structure. The design and synthesis of such derivatives could lead to new materials with applications in areas like drug delivery, sensing, and nanotechnology. uta.edumit.edu
Applications in Materials Science Focused on Phenoxyphenol Derivatives
Role of Phenoxyphenol Scaffolds in Polymer Chemistry
In polymer chemistry, a "scaffold" or "building block" refers to a core molecular structure that is used as a repeating unit to construct a larger polymer. Phenoxyphenol and its derivatives serve as key monomers for the synthesis of high-performance aromatic polymers, particularly poly(phenylene oxide)s (PPOs). The polymerization typically proceeds through an oxidative coupling mechanism where phenoxy radicals are formed and then coupled to create ether linkages, extending the polymer chain. thieme-connect.deresearchgate.net
The reaction is generally catalyzed by metal complexes, often containing copper, which can mimic the function of enzymes like tyrosinase. researchgate.netacs.org These catalysts are crucial for controlling the reaction and promoting the desired carbon-oxygen (C-O) coupling at the para position relative to the hydroxyl group, which leads to the formation of linear, high-molecular-weight polymers. acs.orgacs.org The selectivity of this coupling is vital, as undesired carbon-carbon (C-C) coupling can lead to branched or cross-linked products with inferior properties. thieme-connect.deacs.org
For a molecule like 5-Hexyl-2-phenoxyphenol, the hydroxyl group is at position 1, the phenoxy group at position 2, and the hexyl group at position 5. The primary positions for oxidative polymerization are ortho and para to the hydroxyl group. Since the 2-position is blocked by the phenoxy substituent, polymerization would proceed via C-O coupling at the 4-position, similar to the polymerization of 4-phenoxyphenol (B1666991). researchgate.netacs.org The resulting polymer would feature a poly(phenylene oxide) backbone with pendant phenoxy and hexyl groups attached to each repeating unit.
The presence of these substituents is expected to significantly influence the final properties of the polymer:
Solubility: The long, flexible hexyl chain would increase the polymer's solubility in common organic solvents, improving its processability compared to unsubstituted PPOs.
Thermal Properties: The bulky phenoxy and hexyl groups would disrupt chain packing and reduce crystallinity, likely lowering the melting point but potentially increasing the glass transition temperature due to steric hindrance restricting chain mobility.
Dielectric Properties: The introduction of the aliphatic hexyl group can lower the dielectric constant of the polymer, a desirable trait for applications in microelectronics.
| Monomer | Key Substituent(s) | Polymerization Method | Potential Influence on Polymer Properties | Reference |
|---|---|---|---|---|
| 2,6-Dimethylphenol | Two methyl groups (ortho) | Oxidative Coupling | High thermal stability, good mechanical properties, but recrystallizes poorly once melted. | researchgate.net |
| 4-Phenoxyphenol | Phenoxy group (para) | "Radical-Controlled" Oxidative Polymerization | Formation of crystalline poly(1,4-phenylene oxide) with a high melting point. | researchgate.netacs.org |
| 2,5-Dimethylphenol | Two methyl groups (ortho, meta) | Oxidative Coupling with Tyrosinase Model Complex | Produces a polymer with heat-reversible crystallinity and a very high melting point (~300 °C). | researchgate.net |
| This compound | Hexyl group (meta), Phenoxy group (ortho) | (Predicted) Oxidative Coupling | Increased solubility, reduced crystallinity, potentially lower dielectric constant. | N/A |
Exploration in Novel Functional Materials
The adaptability of the phenoxyphenol structure allows for its incorporation into a range of advanced materials beyond simple polymers. By leveraging its functional groups, it can be integrated into complex organometallic and nanoscale systems.
Organometallic compounds, which contain at least one bond between a carbon atom of an organic molecule and a metal, are a cornerstone of modern catalysis and materials science. uomustansiriyah.edu.iq While the strictest definition requires a metal-carbon bond, the field often includes metal-organic complexes where organic ligands strongly influence the metal center's properties. Phenols are excellent precursors for ligands because their acidic hydroxyl group can be deprotonated to form a phenoxide, which then binds strongly to a metal center via a metal-oxygen bond.
A phenoxyphenol derivative like this compound can act as a monodentate ligand through its phenoxide group. The ether oxygen of the phenoxy substituent could also potentially coordinate with certain metals, allowing it to act as a bidentate chelating ligand. The incorporation of such a ligand into a metal complex can modify the resulting material's properties in several ways:
Steric Environment: The bulky phenoxy and hexyl groups create a specific steric pocket around the metal center, which can influence the selectivity of catalytic reactions.
Solubility and Processability: The lipophilic hexyl chain can render the entire organometallic complex soluble in non-polar organic solvents, facilitating its use in homogeneous catalysis or for solution-based processing of materials.
Electronic Tuning: The electron-donating or -withdrawing nature of the substituents on the phenoxyphenol rings can modulate the electron density at the metal center. This electronic tuning is critical for optimizing the performance of catalysts and the photophysical properties of chromophores. chim.it
While specific organometallic complexes of this compound are not widely documented in the literature, the synthesis of metal complexes with other functionalized ligands, such as boronated phenylalanine derivatives for anticancer agents, demonstrates the principle of using tailored organic molecules to create functional organometallic systems. nih.gov
Nanotechnology involves the design and application of materials at the nanoscale, and the functionalization of nanoparticle surfaces is key to tailoring their properties for specific applications. rsc.org Phenolic compounds are particularly effective for surface modification due to the strong affinity of the phenol (B47542) group for various material surfaces, including inorganic oxides and carbon-based nanomaterials like graphene. nih.gov
This compound is well-suited for the surface functionalization of nanomaterials:
Anchoring Group: The phenol hydroxyl group can serve as an anchor to bind the molecule to the nanoparticle surface. For instance, it can form strong coordinate bonds with metal oxide nanoparticles (e.g., MnO₂, TiO₂, ZnO) or interact via π-π stacking with carbon nanotubes and graphene. nih.gov
Surface Property Modification: The long hexyl chain provides a hydrophobic character to the nanoparticle surface. rsc.org This is highly advantageous for creating stable dispersions (nanofluids) in oils or non-polar polymers, which is relevant for applications in catalysis and enhanced oil recovery. researchcommons.org It can also facilitate interaction with biological membranes in nanomedicine.
Controlled Assembly: The presence of both hydrophobic (hexyl) and aromatic (phenoxy) components can be used to direct the self-assembly of functionalized nanoparticles into larger, ordered structures.
A notable example is the use of phenolic compounds to functionalize reduced graphene oxide, where they act as both reducing and stabilizing agents. nih.gov Similarly, the functionalization of manganese oxide (MnO₂) Janus nanoparticles with hexanoic acid has been shown to improve their catalytic activity in asphaltene oxidation. researchcommons.org By analogy, attaching this compound could similarly enhance the catalytic performance and dispersibility of such nanoparticles.
| Nanomaterial Type | Interaction Mechanism | Role of Phenol Group | Role of Hexyl/Phenoxy Groups | Potential Application | Reference |
|---|---|---|---|---|---|
| Metal Oxides (e.g., MnO₂, TiO₂) | Coordinate bonding | Anchors molecule to the surface | Imparts hydrophobicity, improves dispersion in non-polar media | Catalysis, energy storage | nih.govresearchcommons.org |
| Quantum Dots (e.g., ZnS) | Chelation/Surface Binding | Quenches or modifies fluorescence via electron transfer | Tunes solubility and compatibility with surrounding matrix | Optical sensors, bio-imaging | nih.gov |
| Graphene/Carbon Nanotubes | π-π stacking | Stabilizes dispersion and prevents aggregation | Modifies surface energy and allows for further functionalization | Composites, conductive inks | nih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Surface coating/adsorption | Forms an adhesive layer (similar to polydopamine) | Controls drug release kinetics, enhances cellular interaction | Drug delivery | nih.govfrontiersin.org |
Phenoxyphenols as Building Blocks in Organic Material Synthesis
Organic building blocks are relatively simple molecules that possess specific functional groups and a defined structure, making them ideal starting points for the bottom-up synthesis of more complex, functional materials. chim.it Phenoxyphenols exemplify this concept, as their rigid aromatic framework combined with reactive functional groups allows for their use in constructing a variety of materials.
Research has shown that simple phenoxyphenols can form functional materials through self-assembly. For example, 4-phenoxyphenol crystallizes to form a porous molecular material, where hydrogen bonds between the phenol groups create well-defined channels within the crystal structure. acs.org These channels are capable of hosting small solvent molecules, making the material interesting for separation or storage applications.
While the bulky and flexible hexyl group of this compound would likely inhibit the formation of such a highly ordered, porous crystalline solid, its role as a building block is geared towards other types of materials:
Polymer Synthesis: As detailed in section 7.1, it is a monomer for creating functionalized poly(phenylene oxide)s. researchgate.netacs.org
Synthesis of Discrete Molecules: It serves as a valuable intermediate in multi-step organic synthesis. The phenol group can be easily converted into other functionalities (e.g., ethers, esters), and the aromatic rings can undergo further substitution to build up more complex molecular architectures. Its use as a precursor to synthesize potent enzyme inhibitors for biomedical research highlights its utility as a scaffold for drug discovery. researchgate.net
Liquid Crystals: Molecules containing a rigid core (like the biphenyl (B1667301) ether structure) and a long, flexible alkyl chain (the hexyl group) are classic designs for liquid crystals. The self-assembly of such molecules can lead to mesophases that are intermediate between a crystalline solid and an isotropic liquid, which are essential for display technologies. The synthesis of other complex heterocyclic molecules with long alkyl chains has been shown to induce liquid crystalline properties. scispace.com
The strategic placement of the hexyl and phenoxy groups on the phenol core provides a pre-organized structure that chemists can exploit to build targeted molecular and macromolecular systems with tailored electronic, physical, and even biological properties.
Future Research Directions for 5 Hexyl 2 Phenoxyphenol
Development of More Efficient and Sustainable Synthetic Routes
The viability of any chemical compound for widespread application is intrinsically linked to its method of synthesis. Future research must prioritize the development of efficient, cost-effective, and environmentally benign synthetic routes to 5-Hexyl-2-phenoxyphenol.
Current synthetic strategies for phenoxyphenols often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. chemistryjournals.net Green chemistry principles offer a framework for innovation in this area. chemistryjournals.net A key focus will be the exploration of catalytic systems that can facilitate the desired transformations with high atom economy and selectivity. researchgate.net This includes the investigation of both homogeneous and heterogeneous catalysts, such as zeolites and metal-organic frameworks, which can offer enhanced reactivity and ease of separation. researchgate.net
Furthermore, the use of renewable feedstocks as starting materials presents a significant opportunity for sustainable production. researchgate.netbohrium.com Research into biocatalysis, utilizing enzymes to mediate specific synthetic steps, could lead to milder reaction conditions and improved enantioselectivity where applicable. chemistryjournals.net The development of continuous flow processes, as opposed to batch synthesis, could also offer advantages in terms of efficiency, safety, and scalability.
| Synthetic Route Aspect | Research Objective | Potential Advantages |
| Catalysis | Development of novel heterogeneous and homogeneous catalysts. | Increased efficiency, selectivity, and recyclability; reduced waste. |
| Feedstocks | Utilization of bio-based starting materials. | Reduced reliance on fossil fuels; improved sustainability profile. |
| Process Technology | Implementation of continuous flow synthesis and microwave-assisted reactions. | Enhanced reaction rates, improved safety, and easier scalability. |
| Solvent Selection | Use of greener solvents such as water, supercritical fluids, or ionic liquids. | Reduced environmental impact and potential for unique reactivity. chemistryjournals.net |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing processes and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical changes.
Kinetic studies will be instrumental in determining reaction rates, orders, and activation energies, providing valuable insights into the factors that govern the speed and efficiency of a reaction. The identification of reaction intermediates and transition states, through techniques such as spectroscopy and chromatography, will help to map out the complete reaction pathway. Isotope labeling studies can further clarify the movement of atoms and the breaking and forming of bonds during a transformation.
Computational chemistry will play a vital role in complementing experimental findings. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates, and calculate activation barriers. This synergistic approach will not only deepen our fundamental understanding of the chemistry of this compound but also enable the rational design of more efficient and selective chemical processes.
Advancements in Computational Prediction and Design
In silico methods are poised to revolutionize the way chemical research is conducted. For this compound, computational chemistry can be a powerful tool for predicting its physicochemical properties, reactivity, and potential applications, thereby guiding experimental efforts and accelerating the pace of discovery. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound and its derivatives with specific properties and biological activities. nih.gov These models can be used to screen virtual libraries of related compounds, identifying those with the most promising characteristics for a particular application.
Molecular dynamics simulations can provide insights into the conformational behavior of this compound and its interactions with other molecules, such as solvents, catalysts, or biological targets. This information is invaluable for understanding its behavior at the molecular level and for designing new materials and pharmaceuticals. The accurate prediction of properties like pKa, solubility, and partition coefficients is also a key area for computational advancement. mdpi.com
| Computational Method | Research Focus | Predicted Outcome |
| QSPR/QSAR | Development of models to predict physicochemical properties and biological activities. | Rapid screening of virtual libraries to identify promising derivatives. |
| Molecular Dynamics | Simulation of molecular behavior and intermolecular interactions. | Understanding of conformational preferences and binding affinities. |
| DFT Calculations | Modeling of reaction mechanisms and electronic properties. | Elucidation of reaction pathways and prediction of reactivity. |
Exploration of Novel Material Applications and Architectures
The unique combination of a flexible hexyl chain and a rigid phenoxyphenol backbone suggests that this compound could be a valuable building block for a variety of advanced materials. Future research should focus on exploring its potential in areas such as polymer chemistry, liquid crystals, and functional coatings.
The hydroxyl group and the aromatic rings of this compound provide reactive sites for polymerization. Its incorporation into polymers could impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. The synthesis of polyesters, polycarbonates, and epoxy resins containing this moiety should be investigated.
The amphiphilic nature of this compound, with its nonpolar hexyl tail and polar phenolic head, suggests potential applications in the formulation of surfactants, emulsifiers, and dispersants. Furthermore, its rigid core structure could be conducive to the formation of liquid crystalline phases, which are of interest for applications in displays and sensors. The development of self-assembled monolayers and thin films on various substrates could also lead to new functional surfaces with tailored properties.
Interdisciplinary Research Synergies for Phenoxyphenol Chemistry
The full potential of this compound is most likely to be realized through collaborative efforts that bridge the gaps between different scientific disciplines. smu.edu The inherent properties of this molecule suggest numerous opportunities for interdisciplinary research.
In collaboration with materials scientists, the development of novel polymers and composites with enhanced properties could be pursued. researchgate.net For instance, the incorporation of this compound into polymer matrices could be investigated for applications in electronics, aerospace, and automotive industries.
In the realm of biology and medicine, the phenoxyphenol scaffold is found in some biologically active molecules. nih.gov Collaboration with biochemists and pharmacologists could explore the potential of this compound and its derivatives as pharmaceutical intermediates or as active ingredients in their own right.
Environmental scientists could work with chemists to assess the biodegradability and environmental fate of this compound and its related materials, ensuring that new technologies are developed with sustainability in mind. By fostering these interdisciplinary synergies, the scientific community can unlock the full spectrum of possibilities that this compound has to offer.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Hexyl-2-phenoxyphenol, and how is its purity validated?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or cross-coupling reactions, leveraging diphenyl ether scaffolds. Purity validation requires high-performance liquid chromatography (HPLC) using phenyl-hexyl columns (e.g., Ascentis Express® Phenyl-Hexyl, 2.7 µm) to resolve structural analogs . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural integrity. Differential scanning calorimetry (DSC) or X-ray crystallography (as in ) may assess crystallinity .
Q. How is the antimycobacterial efficacy of this compound evaluated in vitro?
- Methodological Answer : Minimum inhibitory concentration (MIC90) assays against Mycobacterium tuberculosis strains (including isoniazid-resistant variants) are conducted using microbroth dilution. Activity is benchmarked against controls like isoniazid, with MIC90 values ≤2 µg/mL indicating potency . Resazurin microtiter assays (REMA) or intracellular efficacy models (e.g., macrophage infection) further validate bactericidal effects.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure. For airborne particles, NIOSH-approved P95 respirators are advised . Storage in inert atmospheres (argon/nitrogen) at 2–8°C minimizes degradation. Waste disposal follows hazardous chemical protocols, including neutralization and professional waste management .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s lipophilicity and bioavailability?
- Methodological Answer : B-ring modifications (e.g., introducing heterocyclic nitrogens, amino, or piperazine groups) reduce ClogP values while retaining inhibitory activity. Computational tools (e.g., Schrödinger’s QikProp) predict logP and solubility. In vivo pharmacokinetic studies (e.g., murine models) assess oral bioavailability, with LC-MS/MS quantifying plasma concentrations .
Q. What strategies resolve contradictions in reported MIC90 values across studies?
- Methodological Answer : Cross-validate using standardized protocols (CLSI guidelines) and replicate assays in multiple labs. Meta-analyses of primary data (e.g., via systematic reviews per EPA HPV guidelines in ) identify confounding variables (e.g., solvent choice, bacterial inoculum size). Bayesian statistical models quantify uncertainty .
Q. Which advanced structural elucidation techniques clarify this compound’s binding mode to InhA?
- Methodological Answer : X-ray crystallography (as in ) resolves ligand-enzyme interactions at atomic resolution. Molecular dynamics simulations (e.g., GROMACS) model binding stability. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) of inhibitor-enzyme binding .
Q. How can metabolic stability be improved without compromising antimycobacterial activity?
- Methodological Answer : Introduce metabolically stable groups (e.g., fluorine substitutions, methylenedioxy rings) at meta/para positions. Liver microsome assays (human/murine) identify metabolic hotspots. Cytochrome P450 inhibition assays (e.g., CYP3A4) screen for drug-drug interaction risks .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals and regulatory guidelines (e.g., EPA HPV Program ) over vendor catalogs.
- Experimental Design : Use factorial designs to test multiple variables (e.g., substituent groups, assay conditions) efficiently .
- Ethical Compliance : Adhere to institutional biosafety (BSL-2/3) and animal welfare protocols (IACUC) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
